

Mass Spectrometry Fragmentation Pattern of 3-Fluoranthencarboxaldehyde

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Compound of Interest

Compound Name: 3-Fluoranthencarboxaldehyde

CAS No.: 28440-63-3

Cat. No.: B1329985

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A Comparative Technical Guide for Structural Elucidation

Executive Summary: The Analytical Challenge

3-Fluoranthencarboxaldehyde (

, MW 230.26) is the predominant isomer formed via electrophilic substitution of fluoranthene. Its analysis is critical due to its potential mutagenicity. However, it presents a classic mass spectrometry challenge: isomeric similarity.

While the fragmentation pattern is distinct for the aldehyde functional group attached to the fluoranthene core, it is nearly identical to its positional isomers (1-, 7-, and 8-fluoranthencarboxaldehyde). Therefore, this guide prioritizes a dual-confirmation workflow: utilizing specific mass spectral diagnostic ions for functional group confirmation, coupled with chromatographic retention behavior for isomeric differentiation.

Fragmentation Mechanism & Diagnostic Ions

The electron ionization (EI, 70 eV) mass spectrum of **3-fluoranthencarboxaldehyde** is dominated by the stability of the aromatic fluoranthene core. The fragmentation follows a predictable "Aldehyde-Aromatic" decay pathway.

Primary Fragmentation Pathway

The molecule initially ionizes to a stable radical cation (

). The two primary dissociation channels are

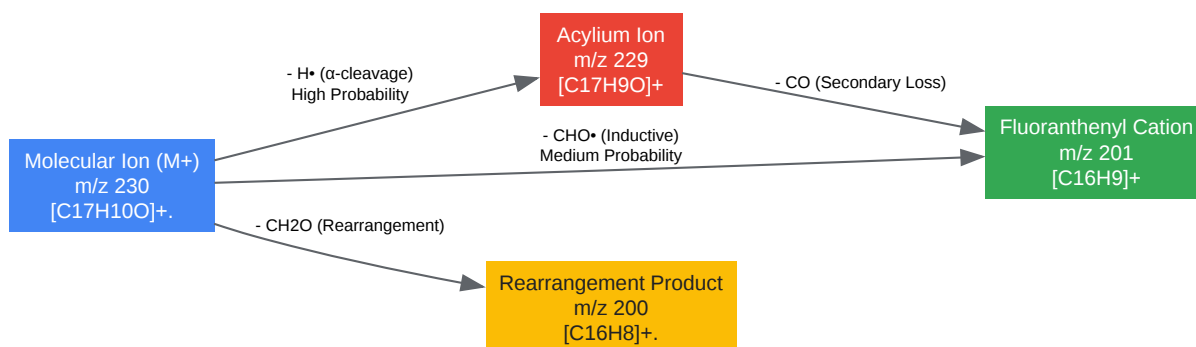
-cleavage (loss of H) and inductive cleavage (loss of CHO).

Diagnostic Ion Table

m/z (Mass-to-Charge)	Ion Identity	Relative Abundance	Diagnostic Significance
230	(Molecular Ion)	100% (Base Peak)	Confirms MW of 230. High stability due to extensive conjugation.
229		80 - 95%	Critical Diagnostic. Loss of the aldehydic hydrogen (-cleavage). Highly characteristic of aromatic aldehydes.
201		40 - 60%	Loss of the formyl radical (). Reforms the stable fluoranthenyl cation ().
200		10 - 20%	Loss of neutral formaldehyde. Less common but observed in ortho-substituted isomers or via rearrangement.
115		5 - 10%	Doubly charged molecular ion. Confirms the highly aromatic, fused-ring nature of the analyte.

Mechanistic Pathway Diagram

The following diagram illustrates the stepwise fragmentation logic, essential for validating spectral interpretation.



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Caption: EI Fragmentation pathway of **3-fluoranthene**carboxaldehyde showing primary loss of H and CHO radicals.

Comparative Performance: Isomer Differentiation

Mass spectrometry alone is often insufficient to distinguish the 3-isomer from the 1-, 7-, or 8-isomers because the fluoranthene core is rigid, preventing unique "ortho effects" (like McLafferty rearrangements) that typically distinguish isomers in alkyl-substituted benzenes.

Comparison Matrix: 3-Isomer vs. Alternatives

Feature	3-Fluoranthene-carboxaldehyde	1-Fluoranthene-carboxaldehyde	Parent Fluoranthene
Key MS Fragments	230, 229, 201	230, 229, 201	202, 101, 200
Spectral Distinction	High intensity m/z 229	High intensity m/z 229	No m/z 229/230. Easy to distinguish.
Synthesis Probability	High. 3-position is the most reactive site for electrophilic substitution.	Low. Sterically hindered by the naphthalene moiety.	N/A
GC Elution Order	Typically elutes later than 1-isomer on 5% phenyl columns.	Elutes earlier (more compact shape).	Elutes significantly earlier (lower MW).

Expert Insight: The "Probability Filter"

In environmental samples (e.g., atmospheric particulate matter), the 3-isomer is the statistically dominant product of fluoranthene oxidation/reaction. If a peak at m/z 230 with a strong 229 fragment is observed, it is chemically most probable to be the 3-isomer. However, for forensic or regulatory certainty, chromatographic resolution is required.

Validated Experimental Protocol (GC-MS)

To ensure reproducibility and accurate identification, follow this self-validating protocol. This workflow utilizes SIM (Selected Ion Monitoring) for maximum sensitivity.

Instrument Configuration

- System: GC-MS (Single Quadrupole or Triple Quadrupole).
- Column: DB-5ms or Rtx-5ms (30m x 0.25mm x 0.25 μ m). Note: A specialized PAH column (e.g., Rxi-PAH) provides better isomer resolution.
- Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

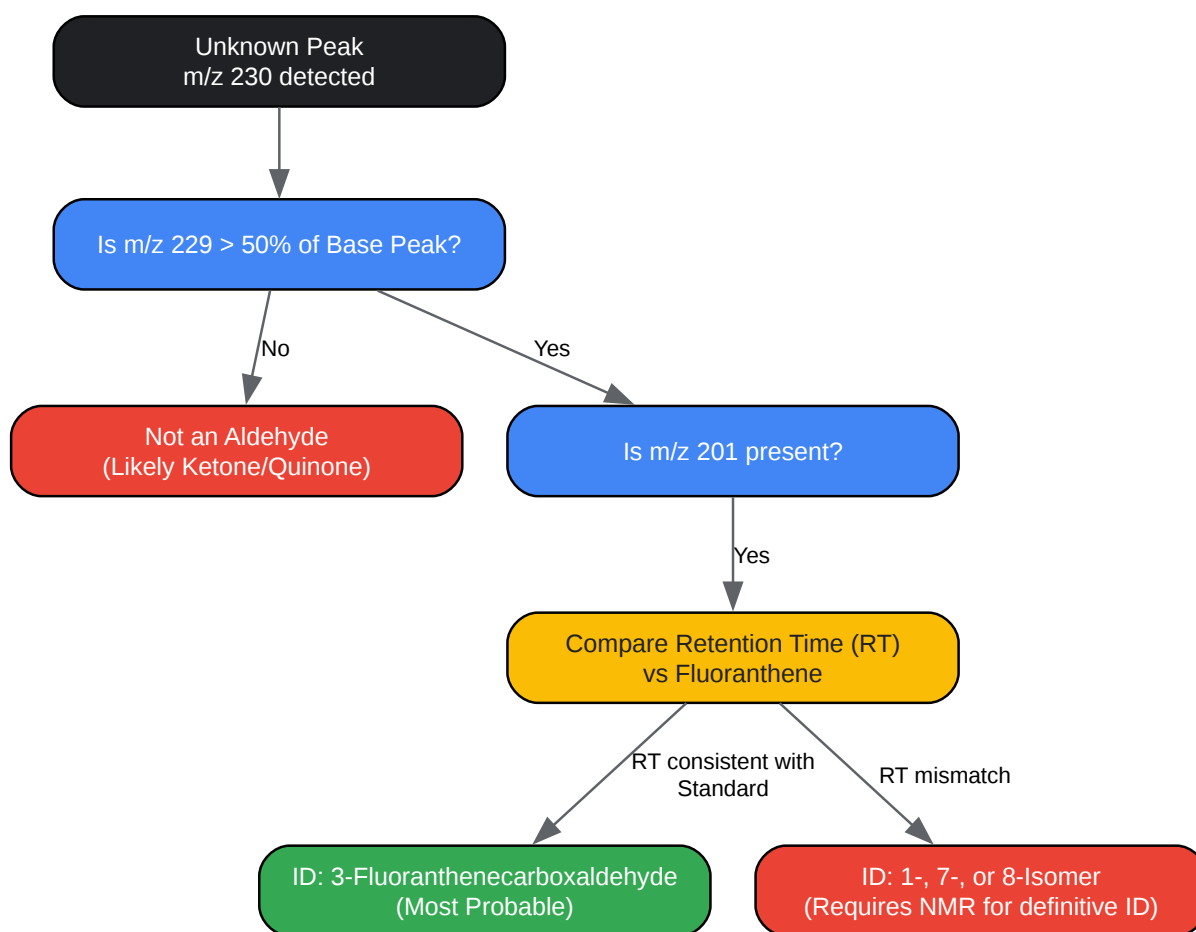
- Inlet: Splitless mode, 280°C.

Step-by-Step Workflow

- Sample Preparation: Extract sample (soil/tissue) using Dichloromethane (DCM). Solvent exchange into Isooctane to prevent aldehyde oxidation.
- GC Temperature Program:
 - Hold 80°C for 1 min.
 - Ramp 20°C/min to 200°C.
 - Ramp 4°C/min to 300°C (Slow ramp essential for isomer separation).
 - Hold 5 min.
- MS Acquisition (SIM Mode):
 - Target Ion: m/z 230.0 (Quantification).
 - Qualifier Ion 1: m/z 229.0 (Confirmation of Aldehyde).
 - Qualifier Ion 2: m/z 201.0 (Confirmation of Fluoranthene Core).
 - Dwell Time: 50 ms per ion.
- Validation Criteria:
 - Ratio Check: The abundance ratio of 229/230 must be > 60%.
 - Retention Time: Match within ± 0.05 min of authentic standard.

Isomer Differentiation Decision Tree

Use this logic flow to confirm identity when standards for all isomers are not available.



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Caption: Logical workflow for confirming **3-fluoranthene carboxaldehyde** identity.

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